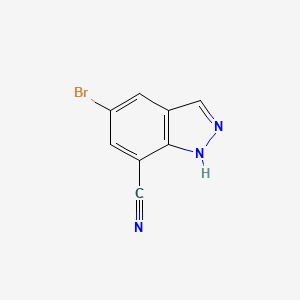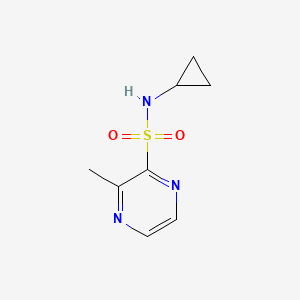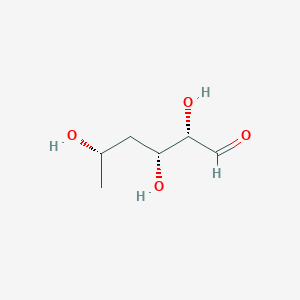
Tert-butyl 3-hydroxy-5-iodopyridin-2-ylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-hydroxy-5-iodopyridin-2-ylcarbamate is an organic compound with significant potential in various fields of scientific research. This compound is characterized by the presence of a tert-butyl group, a hydroxy group, an iodine atom, and a pyridine ring, making it a versatile molecule for chemical synthesis and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-hydroxy-5-iodopyridin-2-ylcarbamate typically involves multiple steps. One common method includes the iodination of a pyridine derivative followed by the introduction of a hydroxy group and the tert-butyl carbamate moiety. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactors and advanced purification techniques to obtain the desired product with high efficiency.
Types of Reactions:
Oxidation: The hydroxy group in this compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The iodine atom can be reduced to form deiodinated derivatives.
Substitution: The iodine atom can be substituted with various nucleophiles, leading to the formation of different functionalized pyridine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized pyridine derivatives.
Aplicaciones Científicas De Investigación
Tert-butyl 3-hydroxy-5-iodopyridin-2-ylcarbamate has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound may be used in the study of biological pathways and as a probe for biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of tert-butyl 3-hydroxy-5-iodopyridin-2-ylcarbamate involves its interaction with molecular targets and pathways. The hydroxy group and iodine atom play crucial roles in its reactivity and binding to specific enzymes or receptors. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects.
Comparación Con Compuestos Similares
- Tert-butyl 3-hydroxy-5-bromopyridin-2-ylcarbamate
- Tert-butyl 3-hydroxy-5-chloropyridin-2-ylcarbamate
- Tert-butyl 3-hydroxy-5-fluoropyridin-2-ylcarbamate
Comparison: Tert-butyl 3-hydroxy-5-iodopyridin-2-ylcarbamate is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine, chlorine, and fluorine analogs. The iodine atom’s larger size and higher atomic weight influence the compound’s chemical behavior and interactions, making it suitable for specific applications where other halogenated derivatives may not be as effective.
Propiedades
Fórmula molecular |
C10H13IN2O3 |
|---|---|
Peso molecular |
336.13 g/mol |
Nombre IUPAC |
tert-butyl N-(3-hydroxy-5-iodopyridin-2-yl)carbamate |
InChI |
InChI=1S/C10H13IN2O3/c1-10(2,3)16-9(15)13-8-7(14)4-6(11)5-12-8/h4-5,14H,1-3H3,(H,12,13,15) |
Clave InChI |
ANSUGHNZNCZUMO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=C(C=C(C=N1)I)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5,5-dimethyl-6H-thiopyrano[2,3-b]furan-4-one](/img/structure/B13978855.png)





![2-[1-(3-Chloro-benzyl)-piperidin-4-yl]-1H-benzoimidazole](/img/structure/B13978895.png)
![5-[(3-Aminophenyl)(hydroxy)methyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B13978896.png)


